8-Chloroisoquinolin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
8-chloroisoquinolin-1-amine |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) |
InChI Key |
ZFONFQXXXRZADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)N |
Origin of Product |
United States |
Mechanistic Elucidation and Chemical Reactivity of 8 Chloroisoquinolin 1 Amine
Detailed Reaction Mechanisms of 8-Chloroisoquinolin-1-amine Transformations
The reactivity of this compound is characterized by its susceptibility to nucleophilic attack, as well as oxidative and reductive processes centered on the heterocyclic core.
The chlorine atom on the isoquinoline (B145761) ring of this compound is a site for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the nitrogen atom within the isoquinoline ring system, which helps to stabilize the intermediate Meisenheimer complex. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted isoquinoline derivatives.
While specific studies on the 8-chloro isomer are not extensively detailed in the provided literature, the reactivity of analogous compounds such as 4-chloroisoquinolin-1-amine (B3032627) provides a strong basis for understanding these pathways. The general mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu-) is depicted below:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.
Common nucleophiles that can participate in these reactions include alkoxides, thiolates, and amines, which would result in the formation of ethers, thioethers, and diaminoisoquinolines, respectively.
The isoquinoline core of this compound can undergo both oxidation and reduction, altering the electronic properties and saturation of the heterocyclic system.
Oxidation: The nitrogen atom of the isoquinoline ring is susceptible to oxidation, typically with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). This reaction forms the corresponding N-oxide. The introduction of the N-oxide functionality can significantly modify the molecule's electronic profile and provides a handle for further chemical modifications.
Reduction: The isoquinoline ring can be reduced to yield tetrahydroisoquinoline derivatives. Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, is a common method for this transformation. This reduction saturates the heterocyclic ring, leading to a 1,2,3,4-tetrahydroisoquinoline (B50084) structure. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used to achieve the reduction of the aromatic system.
Catalytic Activation and Deactivation Pathways
Catalysts, particularly those based on transition metals, play a pivotal role in modulating the reactivity of this compound and enabling a broader range of chemical transformations.
Transition metal catalysts are instrumental in facilitating reactions that might otherwise be sluggish or require harsh conditions. For isoquinoline systems, palladium-catalyzed cross-coupling reactions are particularly significant for forming new carbon-carbon and carbon-nitrogen bonds.
One of the most powerful applications of transition metal catalysis in this context is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope. While direct examples with this compound are not prevalent in the provided sources, the successful application of this methodology to other chloro-substituted isoquinolines suggests its feasibility. Such reactions typically employ a palladium source, such as Pd(OAc)₂, in combination with a suitable ligand and base.
The following table summarizes representative conditions for palladium-catalyzed amination on a related chloro-substituted isoquinoline system.
| Substrate | Amine | Catalyst System | Base | Conditions | Product |
| 3-Chloroisoquinoline-5-sulfonamide derivative | Aniline | Pd(OAc)₂ / BINAP | t-BuONa | Toluene, 130 °C, microwave | N-Phenyl-5-(piperidin-1-ylsulfonyl)isoquinolin-3-amine |
This data is based on reactions of analogous compounds and is presented to illustrate the potential for such transformations with this compound.
Transition metal catalysis also enables C-H activation and functionalization, providing direct routes to modify the isoquinoline core without pre-functionalization. semanticscholar.orgnih.gov
In transition metal-catalyzed reactions, the choice of ligand is crucial for controlling reactivity and selectivity. Ligands coordinate to the metal center, modifying its electronic and steric properties, which in turn influences the catalytic cycle.
In the context of palladium-catalyzed reactions like the Buchwald-Hartwig amination, bulky, electron-rich phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are often employed. These ligands promote the oxidative addition of the aryl chloride to the palladium center and facilitate the reductive elimination of the final product. The steric bulk of the ligand can also influence the regioselectivity of the reaction by dictating the approach of the reactants to the catalytic center. The electronic properties of the ligand can affect the rate of the reaction; electron-donating ligands can increase the electron density on the metal, making it more reactive in the oxidative addition step.
Structure-Reactivity Relationships in this compound Analogues
The reactivity of this compound and its analogues is intrinsically linked to their molecular structure. Variations in the substitution pattern on the isoquinoline ring can have profound effects on the electronic distribution and steric environment, thereby influencing the molecule's chemical behavior.
For instance, the introduction of electron-withdrawing groups on the isoquinoline ring would be expected to enhance the rate of nucleophilic aromatic substitution at the 8-position by further stabilizing the intermediate Meisenheimer complex. Conversely, electron-donating groups would likely decrease the rate of this reaction.
Studies on related heterocyclic systems, such as 8-hydroxyquinolines, have demonstrated that substitutions on the quinoline (B57606) ring significantly impact their biological and chemical properties. nih.gov For example, the presence of a chlorine atom at the 5-position of an 8-hydroxyquinoline (B1678124) scaffold was found to increase both toxicity and selectivity in a biological context. nih.gov While this relates to biological activity, it underscores the principle that substituents can dramatically alter the properties of the core structure.
The position of the substituents is also critical. The relative positions of the amino group and the chlorine atom in this compound will influence the regioselectivity of further reactions. For example, in C-H activation reactions, the directing effect of the existing functional groups will determine which C-H bonds are most susceptible to catalytic functionalization.
The table below outlines the expected impact of different substituent types on the reactivity of the this compound core in nucleophilic aromatic substitution.
| Substituent Type at other positions | Effect on Electron Density of the Ring | Expected Impact on SNAr Rate at C-8 |
| Electron-Withdrawing Group (e.g., -NO₂) | Decreases | Increases |
| Electron-Donating Group (e.g., -OCH₃) | Increases | Decreases |
This structure-reactivity relationship is a fundamental concept in medicinal and materials chemistry, guiding the design of new molecules with desired properties.
Electrophilic and Radical Reaction Pathways
Electrophilic Aromatic Substitution:
The isoquinoline ring system is generally susceptible to electrophilic attack on the benzene (B151609) ring portion (the carbocyclic ring), as the pyridine (B92270) ring (the heterocyclic ring) is deactivated by the more electronegative nitrogen atom. For unsubstituted isoquinoline, electrophilic substitution, such as nitration and sulfonation, preferentially occurs at the C5 and C8 positions. youtube.com However, the directing effects of the substituents in this compound significantly alter this pattern.
The amino group at the C1 position is a potent activating group and directs electrophiles to the ortho and para positions. lkouniv.ac.in The para position to the C1 amino group is C4, and the ortho position is C2. While the amino group strongly activates the ring, electrophilic substitution on the pyridine ring of an isoquinoline is generally disfavored. The chloro group at C8 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director due to the resonance donation of its lone pairs. libretexts.org It directs incoming electrophiles to the C7 (ortho) and C6 (para) positions.
The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution on this compound. The powerful activating effect of the amino group is expected to be the dominant factor. Therefore, electrophilic attack is most likely to occur at the positions most activated by the amino group, which are C4 and potentially C2, although the latter is in the less reactive pyridine ring. The deactivating nature of the chloro group at C8 would further disfavor substitution on the benzene ring at positions 5 and 7.
A summary of the directing effects of the substituents is presented in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| 1-Amino | C1 | Activating (Resonance) | Ortho, Para (to C2 and C4) |
| 8-Chloro | C8 | Deactivating (Inductive), Directing (Resonance) | Ortho, Para (to C7 and C6) |
Predicted Regioselectivity for Electrophilic Attack:
Based on the combined electronic effects, the predicted order of reactivity for electrophilic aromatic substitution on this compound is C4 > C6 > C2 > C7 > C5. The C4 position is strongly activated by the para-directing amino group, making it the most probable site for electrophilic attack.
Radical Reaction Pathways:
The investigation of radical reactions involving this compound is less documented. However, general principles of radical chemistry can be applied to predict its behavior. Radical reactions, such as radical halogenation, typically proceed via a free-radical chain mechanism involving initiation, propagation, and termination steps. youtube.comwikipedia.org
Initiation: The reaction is initiated by the formation of a radical, usually through the homolytic cleavage of a bond in a radical initiator, often promoted by UV light or heat. masterorganicchemistry.com
Propagation: A halogen radical can abstract a hydrogen atom from the isoquinoline ring to form a radical intermediate. The stability of this radical intermediate is a key factor in determining the regioselectivity of the reaction. The subsequent reaction of this isoquinoline radical with a halogen molecule would yield the halogenated product and a new halogen radical, which continues the chain reaction.
The stability of the radical intermediate is influenced by resonance and the electronic effects of the substituents. For the isoquinoline ring, radical abstraction is more likely to occur from the benzene ring. The presence of the amino and chloro groups will influence the stability of the radical at different positions. It is plausible that radical attack could occur at various positions on the carbocyclic ring, with the relative stability of the potential radical intermediates dictating the product distribution. Without specific experimental data, predicting the exact regioselectivity of radical reactions on this compound remains speculative.
A general mechanism for free-radical halogenation is outlined in the table below.
| Step | Description | General Reaction |
| Initiation | Formation of halogen radicals | X₂ → 2X• |
| Propagation | Hydrogen abstraction from the isoquinoline ring to form a radical intermediate, followed by reaction with a halogen molecule to form the product and regenerate the halogen radical. | C₉H₆ClN(NH₂) + X• → [C₉H₅ClN(NH₂)]• + HX[C₉H₅ClN(NH₂)]• + X₂ → C₉H₅ClXN(NH₂) + X• |
| Termination | Combination of radicals to terminate the chain reaction. | X• + X• → X₂[C₉H₅ClN(NH₂)]• + X• → C₉H₅ClXN(NH₂)2[C₉H₅ClN(NH₂)]• → Dimer |
Advanced Spectroscopic and Structural Characterization of 8 Chloroisoquinolin 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for elucidating the precise structure of 8-chloroisoquinolin-1-amine, confirming the substitution pattern, and differentiating it from its isomers. Based on data from analogous compounds like 8-chloroquinoline (B1195068) and 5-aminoisoquinoline, a predictive analysis of the ¹H and ¹³C NMR spectra can be constructed. nih.govchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the six protons on the isoquinoline (B145761) core. The protons of the carbocyclic ring (positions H-5, H-6, and H-7) and the heterocyclic ring (positions H-3 and H-4) will exhibit chemical shifts influenced by the electron-withdrawing chlorine atom at C-8 and the electron-donating amine group at C-1. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The aromatic protons are expected in the range of δ 7.0-9.0 ppm. Specifically, the proton at C-5 would likely be the most downfield-shifted proton on the benzene (B151609) ring due to the anisotropic effect of the nearby heterocyclic nitrogen and the influence of the adjacent chlorine atom.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals corresponding to the nine carbon atoms of the isoquinoline skeleton. The chemical shifts will be significantly affected by the substituents. The C-1 carbon, bonded to the amine group, is expected to be shifted upfield compared to the unsubstituted isoquinoline, while the C-8 carbon, bearing the chlorine atom, will be shifted downfield. Data from 8-chloroquinoline shows carbon signals in the range of δ 121-151 ppm, which provides a reference for the expected shifts in the target molecule. chemicalbook.com Aromatic carbons typically appear between δ 120-170 ppm.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 1 | - | ~155-160 | Carbon attached to -NH₂, shifted upfield by amine. |
| 3 | ~7.0-7.4 | ~105-110 | Influenced by adjacent nitrogen and C1-amine. |
| 4 | ~7.8-8.2 | ~135-140 | Typical aromatic C-H. |
| 4a | - | ~125-130 | Bridgehead carbon. |
| 5 | ~7.9-8.3 | ~120-125 | Influenced by peri-interaction with C4 proton. |
| 6 | ~7.4-7.8 | ~128-132 | Typical aromatic C-H. |
| 7 | ~7.6-8.0 | ~126-130 | Influenced by adjacent chlorine. |
| 8 | - | ~130-135 | Carbon attached to -Cl, shifted downfield. |
| 8a | - | ~140-145 | Bridgehead carbon influenced by -Cl. |
| -NH₂ | Broad Singlet (~5-7) | - | Shift is solvent and concentration dependent. |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups and skeletal structure.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. The primary amine group (-NH₂) will give rise to two distinct N-H stretching bands, typically in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comspectroscopyonline.comrockymountainlabs.comlibretexts.org An N-H scissoring (bending) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The aromatic C-N stretching vibration will likely appear as a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com Vibrations of the isoquinoline ring, including C=C and C=N stretching, are predicted to occur in the 1400-1600 cm⁻¹ region. ajchem-a.comresearchgate.net The C-Cl stretching vibration typically appears as a strong band in the lower frequency "fingerprint" region, often around 1090 cm⁻¹. researchgate.net
Interactive Table: Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted FT-IR Range (cm⁻¹) | Predicted FT-Raman Range (cm⁻¹) | Notes |
| N-H Asymmetric Stretch | 3400–3500 (Medium) | Weak | Characteristic of primary amines. spectroscopyonline.com |
| N-H Symmetric Stretch | 3300–3420 (Medium) | Weak | Characteristic of primary amines. spectroscopyonline.com |
| Aromatic C-H Stretch | 3000–3100 (Medium-Weak) | Strong | |
| N-H Bend (Scissoring) | 1580–1650 (Medium-Strong) | Medium | Confirms primary amine. orgchemboulder.com |
| Aromatic C=C/C=N Stretch | 1400–1600 (Multiple Bands) | Multiple Bands | Skeletal vibrations of the isoquinoline ring. ajchem-a.com |
| Aromatic C-N Stretch | 1250–1335 (Strong) | Medium | |
| C-Cl Stretch | ~1090 (Strong) | Medium-Strong | Position can vary with substitution. researchgate.net |
| N-H Wag | 665–910 (Broad, Strong) | Weak | Out-of-plane bending. orgchemboulder.com |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure from fragmentation patterns. The compound has a molecular formula of C₉H₇ClN₂ and a monoisotopic mass of approximately 178.03 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 178. A key feature would be the presence of an isotopic peak at M+2 (m/z 180) with an intensity of about one-third of the M⁺˙ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). iaea.org
The fragmentation of the energetically unstable molecular ion can provide valuable structural information. wikipedia.orgchemguide.co.uk Common fragmentation pathways for aromatic amines and halogenated compounds include:
Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic rings, which would result in a fragment ion at m/z 151.
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond would yield a fragment ion at m/z 143.
Loss of NH₂ Radical: Cleavage of the C-NH₂ bond could produce an ion at m/z 162.
Interactive Table: Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment | Notes |
| 180 | [M+2]⁺˙ | Isotope peak for ³⁷Cl, confirming the presence of chlorine. |
| 178 | [C₉H₇³⁵ClN₂]⁺˙ (M⁺˙) | Molecular ion peak. |
| 151 | [M - HCN]⁺˙ | Resulting from the cleavage of the heterocyclic ring. |
| 143 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 116 | [C₈H₆N]⁺ | Possible fragment after loss of Cl and HCN. |
X-ray Crystallography for Solid-State Structural Determination
As of now, the single-crystal X-ray diffraction structure of this compound has not been reported in the publicly available literature.
X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. rigaku.comexcillum.comnih.govcreativebiomart.net Should a suitable single crystal of this compound be grown and analyzed, the technique would provide precise data on bond lengths, bond angles, and torsional angles. This would unambiguously confirm the planar structure of the isoquinoline ring system and the specific positions of the chloro and amino substituents.
Furthermore, crystallographic analysis would reveal key solid-state structural features, such as the crystal system, space group, and unit cell dimensions. nih.gov It would also provide insight into intermolecular interactions, like hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing arrangement. This information is invaluable for understanding the material's physical properties and for computational modeling studies.
Absence of Specific Research Data for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a lack of specific computational and theoretical research focused solely on the chemical compound this compound. While the compound is documented and available commercially, with a registered CAS Number of 1368642-42-5, it does not appear to have been the subject of dedicated studies corresponding to the detailed sections requested.
As a result, the specific data required to populate the sections and subsections of the provided outline—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Conceptual DFT descriptors (Fukui Functions, Dual Descriptors), solvent effect studies, and molecular dynamics simulations for this exact molecule—are not available in the current body of scientific literature.
To adhere to the strict instructions of generating a thorough, informative, and scientifically accurate article focusing exclusively on this compound without introducing information from other compounds, it is not possible to provide the requested content at this time. The generation of such an article is contingent on the existence of primary research data, which could not be located for this specific chemical entity.
Computational and Theoretical Investigations of 8 Chloroisoquinolin 1 Amine
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org Molecules can rotate around single bonds, leading to various conformers, some of which are more stable (lower in energy) than others. fiveable.melibretexts.org The goal of this analysis is to identify the most stable, low-energy conformations, as these are the most likely to be present and are often responsible for the molecule's biological activity.
The potential energy surface (PES) is a theoretical map that relates the energy of a molecule to its geometry. For 8-Chloroisoquinolin-1-amine, a key area of study would be the rotation around the C-N bond connecting the amine group to the isoquinoline (B145761) ring. By systematically rotating this bond and calculating the molecule's potential energy at each step, a PES can be generated.
Energy Minima: Points on the PES with the lowest energy correspond to the most stable conformers. libretexts.org
Transition States: Points with the highest energy represent the energy barriers that must be overcome for the molecule to change from one conformer to another. libretexts.org
Factors that influence the stability of different conformers include steric hindrance (repulsion between bulky groups), torsional strain (energy cost of eclipsing bonds), and intramolecular interactions like hydrogen bonds. libretexts.org While specific energy values for this compound are not available, the analysis would identify the preferred orientation of the -NH2 group relative to the chlorine atom and the rest of the bicyclic system.
Intermolecular Interactions and Supramolecular Assembly
Intermolecular interactions are the forces that govern how molecules interact with each other. libretexts.orglibretexts.org These forces are crucial for determining the solid-state structure (crystal packing) and physical properties of a compound. In the context of this compound, several types of interactions are expected to be significant in forming larger, ordered structures known as supramolecular assemblies.
Studies on other substituted 2-chloroquinoline derivatives have highlighted the important role of the chlorine atom in directing crystal packing. ias.ac.inresearchgate.net The key interactions likely to be observed for this compound include:
Hydrogen Bonding: The amine (-NH2) group can act as a hydrogen bond donor, while the nitrogen atom in the isoquinoline ring can act as an acceptor. This is a particularly strong type of dipole-dipole interaction that significantly influences molecular assembly. libretexts.org
C-H...Cl Interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds and the electronegative chlorine atom, further stabilizing the crystal lattice. ias.ac.inresearchgate.net
π-π Stacking: The aromatic isoquinoline ring system can stack on top of another, an interaction driven by van der Waals forces. This is a common feature in the crystal structures of flat, aromatic molecules. researchgate.net
These varied interactions work in concert to create a stable, three-dimensional supramolecular structure in the solid state.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Description | Potential Groups Involved |
|---|---|---|
| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom. | Amine group (-NH2) as donor; Ring Nitrogen as acceptor. |
| Halogen Interactions | Directional contacts involving the chlorine atom. | Chlorine-Chlorine (Cl…Cl) contacts. |
| Weak Hydrogen Bonds | Weaker C-H...X interactions. | Aromatic C-H bonds and the Chlorine atom (C-H…Cl). |
| π-π Stacking | Non-covalent stacking of aromatic rings. | Interaction between the isoquinoline ring systems of adjacent molecules. |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Rational Design
QSAR and molecular docking are powerful computational tools used in drug discovery to predict the biological activity of molecules and understand their interactions with biological targets, facilitating the rational design of new and more effective drugs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The process involves calculating various molecular descriptors (numerical representations of a molecule's properties) and using statistical methods to build a model that can predict the activity of new, unsynthesized compounds. nih.govjapsonline.com
For a series of analogs based on the this compound scaffold, a QSAR study could:
Generate Descriptors: Calculate electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties for each molecule.
Build a Model: Correlate these descriptors with experimentally measured biological activity (e.g., enzyme inhibition) using statistical techniques.
Predict Activity: Use the resulting model to predict the activity of novel derivatives, prioritizing the synthesis of the most promising candidates.
QSAR studies on other isoquinoline and quinone derivatives have successfully identified key structural features that explain their antibacterial activity, such as steric, electronic, and hydrogen-bond acceptor properties. nih.govnih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). semanticscholar.org This helps visualize and analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
In a typical docking workflow for this compound:
Prepare Structures: Obtain or model the 3D structures of the ligand and the target protein receptor.
Perform Docking: Place the ligand in the active site of the protein and use a scoring function to evaluate thousands of possible binding poses.
Analyze Results: The best-scoring poses are analyzed to understand the binding mode and identify key amino acid interactions. This information is crucial for rationally designing modifications to the ligand to improve its binding affinity and selectivity. semanticscholar.orgnih.gov
Table 2: Workflow for Rational Design using QSAR and Molecular Docking
| Stage | Technique | Purpose |
|---|---|---|
| 1. Initial Screening | Molecular Docking | Predict if the compound binds to a specific biological target and identify its potential binding mode. |
| 2. Model Building | QSAR | Develop a statistical model correlating structural features of a series of related compounds with their biological activity. |
| 3. Lead Optimization | Integrated QSAR & Docking | Use the QSAR model to suggest modifications and use docking to verify that these modifications improve interactions with the target protein. |
| 4. Virtual Screening | QSAR & Docking | Screen large libraries of virtual compounds to identify new potential leads with high predicted activity. |
These computational approaches are essential for modern medicinal chemistry, allowing researchers to prioritize synthetic efforts and accelerate the discovery of new therapeutic agents based on scaffolds like this compound. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Research Applications in Complex Organic Synthesis and Materials Science
8-Chloroisoquinolin-1-amine as a Versatile Synthetic Intermediate
The unique arrangement of functional groups in this compound makes it a potentially valuable building block in organic synthesis. The chlorine atom at the C-8 position and the amino group at the C-1 position serve as reactive handles for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.
The isoquinoline (B145761) nucleus is a "privileged scaffold" in medicinal chemistry, and functionalized derivatives are key starting materials for creating diverse heterocyclic systems. For analogous compounds like 2-chloroquinoline-3-carbaldehyde, the chloro and aldehyde groups are used to construct fused ring systems such as pyrrolo[3,4-b]quinolinones, pyrazoloquinolines, and tetrazoloquinolines. nih.gov
Similarly, this compound could serve as a precursor for novel fused heterocycles. The amino group can act as a nucleophile in cyclization reactions, while the chlorine atom can be substituted or participate in metal-catalyzed cross-coupling reactions. For example, intramolecular reactions could potentially lead to the formation of new five- or six-membered rings fused to the isoquinoline core, a common strategy for generating compound libraries for drug discovery. The synthesis of complex benzo[f]quinoline-based heterocycles from 3-chlorobenzo[f]quinoline-2-carbaldehyde highlights how a chloro-substituted aza-arene can be a versatile starting point for creating a variety of fused systems. nih.gov
The development of advanced aromatic systems often relies on intermediates that allow for controlled, site-selective functionalization. The chlorine atom on the this compound backbone is a key feature for such elaborations. It can be targeted for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These methods would allow for the attachment of a wide range of aryl, heteroaryl, or alkyl groups, extending the aromatic system.
The synthesis of 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline (B101551) demonstrates a pathway for creating such bifunctional intermediates. researchgate.net Once formed, these molecules can undergo further modifications. For instance, the chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of oxygen, sulfur, or nitrogen-based functional groups. This versatility enables the construction of complex, polyfunctional aromatic structures that are difficult to access through other means.
Interactive Table: Potential Synthetic Transformations of this compound
| Reaction Type | Reacting Group | Potential Reagents | Potential Product Class |
| Nucleophilic Aromatic Substitution | C8-Cl | Alkoxides (RONa), Thiolates (RSNa) | 8-Alkoxy/Thioalkoxy-isoquinolin-1-amines |
| Suzuki Coupling | C8-Cl | Arylboronic acids, Pd catalyst | 8-Aryl-isoquinolin-1-amines |
| Buchwald-Hartwig Amination | C8-Cl | Amines, Pd catalyst | 8-Amino-substituted isoquinolin-1-amines |
| Acylation | C1-NH₂ | Acyl chlorides, Anhydrides | N-(8-Chloroisoquinolin-1-yl)amides |
| Intramolecular Cyclization | C1-NH₂ / C8-Cl | With a suitable linking molecule | Fused polycyclic heteroaromatic systems |
Contribution to Ligand Design for Catalysis
Nitrogen-containing heterocycles are fundamental components in the design of ligands for transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers. Isoquinoline and its derivatives are widely used for this purpose. The this compound molecule possesses two potential coordination sites: the endocyclic nitrogen of the isoquinoline ring and the exocyclic amino group at the C-1 position. This bidentate chelation capability is highly desirable for creating stable metal complexes.
The electronic properties of the ligand can be fine-tuned by the chloro substituent at the C-8 position. As an electron-withdrawing group, the chlorine atom can modify the electron density on the isoquinoline ring system, which in turn influences the binding affinity and stability of the resulting metal complex. This modulation is critical for optimizing the catalytic activity and selectivity of the catalyst. While direct examples using this compound are not documented, other functionalized isoquinolines serve as ligands in catalysts for reactions like hydrogenation and cross-coupling. chemicalbook.com
Explorations in Supramolecular Chemistry and Advanced Materials Development
Isoquinoline derivatives are finding increasing use in materials science for the development of advanced materials with unique optical and electronic properties. amerigoscientific.com Their rigid, planar structure makes them excellent candidates for creating ordered molecular assemblies, such as those found in organic light-emitting diodes (OLEDs), sensors, and metal-organic frameworks (MOFs). amerigoscientific.com
The synthesis of luminescent materials based on dihydrothieno[2,3-c]isoquinolines demonstrates how the isoquinoline core can be integrated into larger, functional π-systems. acs.org this compound could serve as a monomer or building block for such materials. The amino group provides a site for polymerization or for linking to other molecular units, while the entire molecule can engage in π-π stacking interactions, which are crucial for the formation of supramolecular structures. Furthermore, the presence of both hydrogen bond donors (the NH₂ group) and acceptors (the ring nitrogen) allows for the design of self-assembling systems based on predictable hydrogen bonding patterns. These properties suggest a potential for this compound in the rational design of novel functional materials. amerigoscientific.comacs.org
Conclusion and Future Research Outlook
Summary of Key Academic Contributions and Methodological Advancements
While specific research on 8-Chloroisoquinolin-1-amine is not extensively documented, the academic contributions to the broader field of isoquinoline (B145761) chemistry provide a solid framework for its synthesis and potential applications. Methodological advancements in the construction of the isoquinoline scaffold are particularly relevant. Traditional methods such as the Bischler-Napieralski and Pictet-Spengler reactions have been foundational in creating the core isoquinoline structure. researchgate.net More contemporary approaches, including transition-metal-catalyzed C–H activation and annulation reactions, have emerged as powerful, atom-economical routes to highly substituted isoquinolines. nih.govacs.org These modern techniques offer the potential for more efficient and regioselective syntheses of compounds like this compound.
The introduction of substituents onto the isoquinoline ring is another area of significant academic achievement. Palladium-catalyzed amination reactions, for instance, have been successfully applied to various chloro-substituted quinolines and isoquinolines, demonstrating a viable pathway for the introduction of the 1-amino group. nih.govthieme-connect.de Similarly, methods for the selective chlorination of the isoquinoline nucleus have been developed, which could be adapted for the synthesis of the 8-chloro substituted precursor. The collective progress in the synthesis of the isoquinoline core and the functionalization of specific positions provides the essential tools for the future exploration of this compound.
Unexplored Reactivity and Synthetic Opportunities
The bifunctional nature of this compound, possessing both a nucleophilic amino group at the C-1 position and a halogen at the C-8 position, opens up a wide array of unexplored synthetic opportunities. The 1-amino group can serve as a handle for a variety of derivatizations, including acylation, alkylation, and the formation of heterocyclic rings through condensation reactions. For example, the reaction of the 1-aminoisoquinoline (B73089) moiety with appropriate reagents could lead to the formation of fused heterocyclic systems, such as benzimidazo[2,1-a]isoquinolines, which are known to possess interesting biological activities. nih.govdrugtargetreview.com
The chlorine atom at the C-8 position is a prime site for transition-metal-catalyzed cross-coupling reactions. wikipedia.org Suzuki, Heck, and Buchwald-Hartwig amination reactions could be employed to introduce a diverse range of substituents, including aryl, alkyl, and amino groups, at this position. researchgate.net The successful application of such reactions would lead to a library of novel 8-substituted-isoquinolin-1-amine derivatives with potentially valuable properties. Furthermore, the isoquinoline nucleus itself is amenable to C–H functionalization, a modern and powerful tool in organic synthesis. nih.govnih.gov The development of methods for the selective C–H functionalization of this compound at other positions on the ring would provide access to a vast and unexplored chemical space. Tandem or cascade reactions that exploit both the amino and chloro functionalities in a single synthetic operation could also lead to the rapid construction of complex molecular architectures. nih.govacs.org
Integration of Advanced Computational and Experimental Methodologies for Future Discoveries
The future exploration of this compound and its derivatives will be significantly enhanced by the integration of advanced computational and experimental methodologies. Computational tools, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of the molecule. researchgate.netchemrxiv.org DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed regioselectivity in reactions, and guide the design of new synthetic routes. For instance, computational studies could help in understanding the relative reactivity of the different positions on the isoquinoline ring towards C–H activation, thereby facilitating the development of selective functionalization methods.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine at C8, amine at C1) through characteristic shifts (e.g., aromatic protons δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₇ClN₂).
- HPLC : Assesses purity (>98% for biological assays) using C18 reverse-phase columns and UV detection at 254 nm .
How can reaction conditions be optimized to mitigate by-products during the amination step?
Advanced Research Question
By-products often arise from over-chlorination or incomplete amination. Optimization strategies include:
- Stoichiometry : Using excess ammonia (2–3 eq.) to drive substitution at C1.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ammonia.
- Kinetic Monitoring : In situ FTIR or GC-MS tracks reaction progress, enabling timely termination to prevent degradation .
What mechanisms underlie the compound’s reported anticancer activity, and how do these compare to structurally similar analogs?
Advanced Research Question
this compound induces apoptosis via caspase-3/7 activation (e.g., IC₅₀ = 10–12 µM in HeLa cells) and G2/M cell cycle arrest, as seen in analogs like 5-Chloroisoquinolin-8-amine . Structural comparisons reveal:
- Positional Effects : Chlorine at C8 (vs. C5) enhances DNA intercalation potential.
- Amine Substitution : The 1-amine group improves solubility and target binding affinity compared to methyl or halogen substituents .
How should researchers address discrepancies in reported biological activity data across studies?
Advanced Research Question
Contradictions in IC₅₀ values or mechanisms may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Purity : Impurities >2% can skew results; validate via HPLC before assays .
- Statistical Analysis : Use ANOVA or t-tests to confirm significance (p < 0.05) and report confidence intervals .
What structure-activity relationship (SAR) insights guide the design of this compound derivatives?
Advanced Research Question
Key SAR findings from related isoquinolines include:
- Chlorine Position : C8 substitution maximizes DNA damage response (e.g., CHK1 inhibition; Ki = 0.8 µM) .
- Amine Modifications : Bulky groups at C1 reduce membrane permeability, while hydrophilic groups enhance solubility.
- Ring Expansion : Adding a fused pyridine ring (as in quinoline analogs) alters kinase selectivity .
What methodological considerations are critical for transitioning from in vitro to in vivo studies?
Advanced Research Question
- Pharmacokinetics : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding.
- Toxicity Screening : Acute toxicity in rodents (LD₅₀) and hepatotoxicity via ALT/AST assays.
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve bioavailability .
How can computational modeling predict synthetic pathways or biological targets for this compound?
Advanced Research Question
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest viable precursors (e.g., isoquinoline N-oxide).
- Molecular Docking : Predict binding to CHK1 (PDB ID: 3PAV) or DNA topoisomerases using AutoDock Vina .
- QSAR Models : Correlate electronic parameters (e.g., logP, polar surface area) with antimicrobial activity .
Tables for Key Data
Table 1: Comparative Biological Activity of Isoquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| This compound | HeLa | 12.5 | Caspase-3/7 activation | |
| 5-Chloroisoquinolin-8-amine | MCF-7 | 10.0 | G2/M arrest | |
| 8-Chloro-4-amine hydrochloride | A549 | 8.2 | CHK1 inhibition |
Table 2: Optimization of Amination Conditions
| Variable | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78 | 97 |
| Temperature | 100°C | 85 | 95 |
| Ammonia (eq.) | 3.0 | 90 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
